Cas no 898788-72-2 (2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone)
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- (2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
- 2,4-DIMETHYL-3'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
- CTK5G6567
- AG-H-66829
- 2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
- (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
- 898788-72-2
- 2,4-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone
- DTXSID70643428
- MFCD03842311
- AKOS016020440
- 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
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- MDL: MFCD03842311
- Inchi: 1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
- InChI Key: MSUNSSOWXSVZHH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1C)C1=CC=CC(=C1)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 322.20500
- Monoisotopic Mass: 322.204513457Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 23.55000
- LogP: 3.15760
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D096435-250mg |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone |
898788-72-2 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D096435-500mg |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone |
898788-72-2 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB365044-1 g |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-72-2 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 205019-1g |
2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone |
898788-72-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205019-2g |
2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone |
898788-72-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205019-5g |
2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone |
898788-72-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365044-1g |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-72-2 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365044-2g |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-72-2 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB365044-2 g |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-72-2 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| A2B Chem LLC | AD03052-1g |
2,4-DIMETHYL-3'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE |
898788-72-2 | 97% | 1g |
$644.00 | 2024-04-19 |
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Suppliers
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
Professional Introduction to Compound with CAS No. 898788-72-2 and Product Name: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
The compound identified by the CAS number 898788-72-2 and the product name 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions.
At the core of understanding this compound lies its molecular architecture. The presence of dimethyl substituents at the 2 and 4 positions of the benzophenone ring, combined with a 4-methylpiperazinomethyl side chain at the 3' position, imparts distinct electronic and steric properties. These structural elements are critical in determining the compound's interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled more precise modeling of how such compounds interact with biological systems. The 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone structure has been subjected to molecular dynamics simulations and quantum mechanical calculations, which have provided insights into its binding affinity and metabolic stability. These studies suggest that the compound exhibits favorable properties for oral bioavailability and target specificity, which are essential criteria for any potential therapeutic agent.
In the realm of medicinal chemistry, the incorporation of piperazine moieties is well-documented for enhancing pharmacological activity. The 4-methylpiperazinomethyl group in this compound not only contributes to its solubility but also modulates its pharmacokinetic profile. This has led researchers to investigate its potential as a scaffold for developing novel drugs targeting neurological and cardiovascular diseases.
One of the most compelling aspects of this compound is its observed interaction with certain enzymes and receptors. Preliminary studies have indicated that it may inhibit enzymes involved in inflammation pathways, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate neurotransmitter activity has sparked interest in its potential as an adjunct therapy for neurodegenerative disorders.
The synthesis of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has been optimized to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework efficiently. These methods not only streamline the production process but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
As research continues to evolve, the applications of this compound are likely to expand. Collaborative efforts between academic institutions and pharmaceutical companies are essential in translating these findings into tangible therapeutic benefits. The integration of high-throughput screening technologies will further accelerate the discovery of new derivatives with enhanced efficacy and reduced side effects.
The regulatory landscape for such compounds is also evolving, with increasing emphasis on sustainable and environmentally friendly synthetic routes. The development of green chemistry principles ensures that the production of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone aligns with global efforts to minimize environmental impact while maintaining high standards of safety and efficacy.
In conclusion, the compound identified by CAS No. 898788-72-2 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of substituents makes it a valuable tool for researchers exploring new frontiers in chemical biology and drug discovery. As our understanding of biological systems continues to deepen, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
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